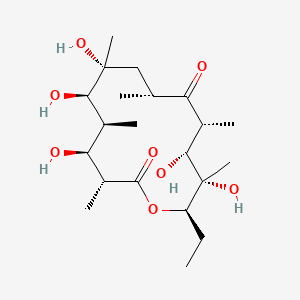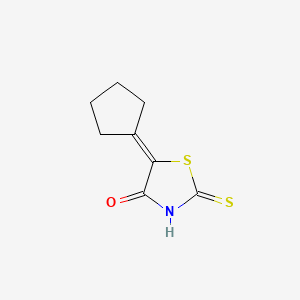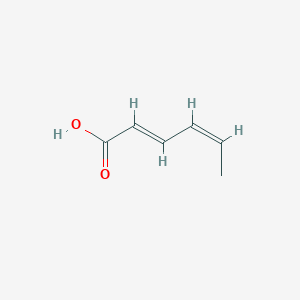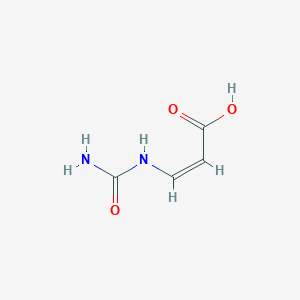
Erythronolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythronolide A is an erythronolide.
Aplicaciones Científicas De Investigación
1. Erythronolide A in Antibiotic Biosynthesis
Erythronolide A plays a crucial role in the biosynthesis of erythromycins, potent macrolide antibiotics used for treating bacterial infections. A study by Chen et al. (2014) identified a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, an extremophile, highlighting the potential of extremophiles in understanding erythronolide biosynthesis. Similarly, Huang et al. (2009) discovered new erythromycin congeners, including erythronolides H and I, contributing to the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis.
2. Genetic Aspects of Erythronolide A Synthesis
Understanding the genetic elements governing erythronolide A synthesis is crucial for antibiotic development. Vara et al. (1989) cloned genes related to the formation of deoxysugars and their attachment to erythronolide B, a precursor of erythronolide A, from Saccharopolyspora erythraea. This insight helps in understanding the molecular basis of erythromycin biosynthesis.
3. Synthetic Studies of Erythronolide A
The total synthesis of erythronolide A has been a subject of research, providing insights into the construction of complex macrolides. Kinoshita et al. (1986) accomplished an enantiospecific synthesis of erythronolide A, illustrating the potential for developing synthetic analogs of macrolide antibiotics.
4. Structural and Functional Modifications
Research has also focused on modifying erythronolide A's structure to enhance its antibiotic properties. Ma et al. (2001) discovered erythromycin derivatives with modifications at the C-6 position, showing potent activity against respiratory pathogens, including multidrug-resistant strains.
5. Macrolide Derivatives and Antibacterial Activity
Explorations into new macrolide antibiotics, including erythronolide derivatives, are ongoing. Kirst and Sides (1989) reviewed novel modifications of erythromycin that aim to improve upon the therapeutic properties of the parent compound, highlighting the continuing importance of erythronolide A in antibiotic research.
Propiedades
Número CAS |
26754-37-0 |
|---|---|
Nombre del producto |
Erythronolide A |
Fórmula molecular |
C21H38O8 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H38O8/c1-8-14-21(7,28)18(25)11(3)15(22)10(2)9-20(6,27)17(24)12(4)16(23)13(5)19(26)29-14/h10-14,16-18,23-25,27-28H,8-9H2,1-7H3/t10-,11+,12+,13-,14-,16+,17-,18-,20-,21-/m1/s1 |
Clave InChI |
YVTFLQUPRIIRFE-QUMKBVJLSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |
Otros números CAS |
26754-37-0 |
Sinónimos |
(9S)-dihydroerythronolide A erythronolide A erythronolide-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)

![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)

![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)
![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)

